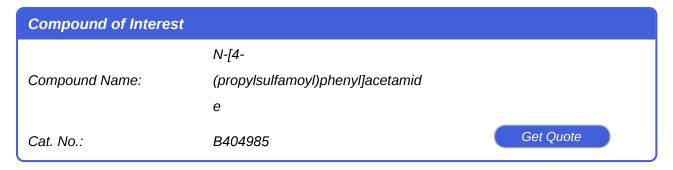




Application Notes and Protocols: NMR Spectroscopy of N-[4(propylsulfamoyl)phenyl]acetamide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the NMR spectroscopy of **N-[4-(propylsulfamoyl)phenyl]acetamide** and its derivatives. This class of compounds is of interest in medicinal chemistry, potentially as inhibitors of enzymes such as carbonic anhydrase. Detailed NMR data is crucial for the unambiguous structure elucidation and purity assessment of these molecules. This document outlines the predicted NMR spectral data, detailed experimental protocols for synthesis and NMR analysis, and relevant biological signaling pathways.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental NMR data in the public domain for **N-[4-(propylsulfamoyl)phenyl]acetamide**, the following ¹H and ¹³C NMR data have been predicted using computational methods. These predictions serve as a valuable reference for researchers working with this and structurally related compounds.

N-[4-(propylsulfamoyl)phenyl]acetamide



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Structure:

Table 1: Predicted ¹H NMR Data for **N-[4-(propylsulfamoyl)phenyl]acetamide**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2', H-6'	7.85	d	8.8
H-3', H-5'	7.70	d	8.8
NH (acetamide)	10.30	S	-
NH (sulfamoyl)	8.10	t	6.0
CH₃ (acetyl)	2.10	S	-
CH ₂ (propyl, α)	2.90	q	7.2, 6.0
CH ₂ (propyl, β)	1.50	sextet	7.4
CH₃ (propyl, γ)	0.85	t	7.4

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for N-[4-(propylsulfamoyl)phenyl]acetamide



Carbon	Predicted Chemical Shift (δ, ppm)	
C=O	169.5	
C-1'	143.0	
C-4'	135.0	
C-2', C-6'	128.0	
C-3', C-5'	119.0	
CH₃ (acetyl)	24.5	
CH ₂ (propyl, α)	45.0	
CH ₂ (propyl, β)	22.5	
CH ₃ (propyl, γ)	11.5	

Solvent: DMSO-d6

Experimental Protocols Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide

This protocol is adapted from established methods for the synthesis of related sulfonamides.

Materials:

- · 4-Acetamidobenzenesulfonyl chloride
- n-Propylamine
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

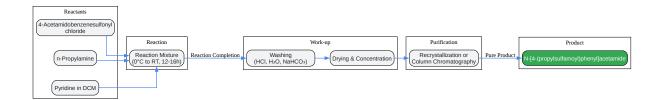


- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (1.2 eq) to the solution.
- In a separate flask, dissolve n-propylamine (1.1 eq) in dichloromethane.
- Add the n-propylamine solution dropwise to the cooled solution of 4acetamidobenzenesulfonyl chloride and pyridine.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization or column chromatography to obtain N-[4-(propylsulfamoyl)phenyl]acetamide.





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Synthesis workflow for N-[4-(propylsulfamoyl)phenyl]acetamide.

NMR Sample Preparation and Analysis

Materials:

- N-[4-(propylsulfamoyl)phenyl]acetamide derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹3C NMR)[1][2]
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1][3]
- NMR tube (high quality, clean, and unscratched)[2][4]
- Pipette
- Vortex mixer (optional)

Protocol:

 Weigh the appropriate amount of the N-[4-(propylsulfamoyl)phenyl]acetamide derivative and place it in a clean, dry vial.[1][2]



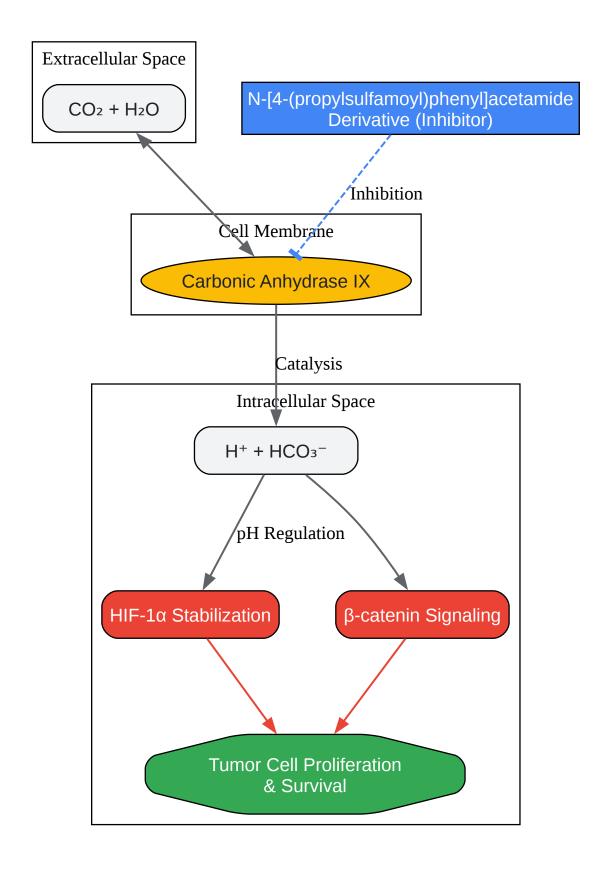
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5]
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
- Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
- Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Biological Context: Carbonic Anhydrase Inhibition Signaling

Sulfonamide-containing compounds, including derivatives of N-[4-

(propylsulfamoyl)phenyl]acetamide, are known to act as inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these CAs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced proliferation. This inhibition can interfere with key signaling pathways, including the HIF-1 and β-catenin pathways.





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Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.



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